2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate
Description
2-(2,4-Dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate is a synthetic carbamate compound characterized by a 2,4-dichlorophenoxyethyl backbone linked to a carbamate group substituted with a 2-methylphenyl moiety. Carbamates are widely utilized in agrochemicals due to their ability to inhibit acetylcholinesterase (AChE) in pests, disrupting nervous system function .
Properties
CAS No. |
62643-93-0 |
|---|---|
Molecular Formula |
C16H15Cl2NO3 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C16H15Cl2NO3/c1-11-4-2-3-5-14(11)19-16(20)22-9-8-21-15-7-6-12(17)10-13(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
InChI Key |
ZQECPMNJWGLFHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate typically involves the reaction of 2,4-dichlorophenol with ethylene carbonate to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 2-methylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Reaction of Carbamoyl Chloride with Alcohol
A common method involves reacting N-(2-methylphenyl)carbamoyl chloride with 2-(2,4-dichlorophenoxy)ethanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproduct. This forms the target carbamate via nucleophilic substitution.
Transcarbamoylation
Using tin catalysts (e.g., tin(II) chloride), methyl carbamate can transfer its carbamoyl group to 2-(2,4-dichlorophenoxy)ethanol , forming the target compound. This method offers broad functional group tolerance and avoids direct handling of sensitive reagents .
Lossen Rearrangement
Aromatic or aliphatic carbamates can be synthesized via the Lossen rearrangement using arylsulfonyl chloride and N-methylimidazole . This method minimizes side reactions and provides high yields .
| Method | Key Reagents | Conditions |
|---|---|---|
| Carbamoyl chloride + alcohol | N-(2-methylphenyl)carbamoyl chloride, pyridine | Room temperature, dichloromethane |
| Transcarbamoylation | Methyl carbamate, SnCl₂, NEt₃ | 60–80°C, DMF |
| Lossen rearrangement | Arylsulfonyl chloride, N-methylimidazole | 0–5°C, THF |
Degradation Pathways
The compound’s stability under environmental or metabolic conditions can be inferred from studies on related herbicides like 2,4-D. Key pathways include:
Oxidative Degradation
Under oxidative conditions (e.g., Fe²⁺/H₂O₂/UV or ferrous-oxalate/H₂O₂/UV), carbamates may undergo hydroxylation or cleavage. For example, 2,4-dichlorophenol and 2-(2,4-dichlorophenoxy)ethanol are potential intermediates, analogous to 2,4-D degradation products .
Hydrolysis
Under acidic or basic conditions, the carbamate bond can hydrolyze to form N-(2-methylphenyl)amine and 2-(2,4-dichlorophenoxy)acetic acid . This reaction is typically catalyzed by enzymes or strong acids/bases.
| Pathway | Products | Conditions |
|---|---|---|
| Oxidative cleavage | 2,4-Dichlorophenol, hydroxylated derivatives | UV light, Fe²⁺/H₂O₂ |
| Hydrolysis | N-(2-methylphenyl)amine, 2-(2,4-dichlorophenoxy)acetic acid | HCl or NaOH, heat |
Mechanistic Insights
The compound’s reactivity stems from its functional groups:
-
Carbamate group : Prone to nucleophilic attack and hydrolysis.
-
2,4-Dichlorophenoxy group : Resistant to oxidation but may undergo hydroxylation under strong oxidative conditions.
Soil Degradation
In environmental contexts, microbial activity may accelerate hydrolysis, producing metabolites like 2-(2,4-dichlorophenoxy)ethanol and N-(2-methylphenyl)amine , which could persist or further degrade .
Comparative Analysis with Related Compounds
| Compound | Functional Groups | Primary Reactivity |
|---|---|---|
| 2,4-Dichlorophenoxyacetic acid | Carboxylic acid, phenoxy group | Auxin-like activity, oxidation |
| Carbaryl (1-naphthyl N-methylcarbamate) | Carbamate, naphthyl group | Neurotoxicity via enzyme inhibition |
| Target compound | Carbamate, 2,4-dichlorophenoxy group | Dual herbicidal/insecticidal action |
Scientific Research Applications
The compound exhibits significant biological activity primarily due to its ability to interact with specific enzymes and receptors in biological systems:
- Herbicidal Properties : Similar to 2,4-Dichlorophenoxyacetic acid, it acts as a synthetic auxin, inducing uncontrolled growth in susceptible plants. This makes it effective against broadleaf weeds while minimizing damage to grasses.
- Insecticidal Activity : The carbamate structure confers neurotoxic effects on insects by inhibiting acetylcholinesterase activity, leading to paralysis and death in target pest species. This mechanism is critical for pest management strategies in agriculture.
Applications in Agriculture
The primary applications of 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate in agriculture include:
- Weed Control : Its herbicidal properties allow for effective management of broadleaf weeds without harming grass crops.
- Pest Management : The insecticidal properties help control various pests that threaten crop yields, contributing to sustainable agricultural practices.
Environmental Impact
The environmental persistence of 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate raises concerns regarding its degradation and effects on non-target organisms. Studies suggest that its interaction with soil microorganisms can influence degradation rates and overall environmental impact.
Case Studies
Research has documented various case studies highlighting the efficacy and safety concerns associated with 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate:
- Case Study on Efficacy : Field trials have demonstrated that this compound significantly reduces weed populations while maintaining crop health. Its selective action allows farmers to manage diverse plant communities effectively.
- Safety Concerns : Reports have indicated instances of poisoning linked to similar compounds like 2,4-Dichlorophenoxyacetic acid. These cases underscore the importance of proper handling and application protocols to mitigate risks associated with chemical exposure .
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
*Note: Molecular weight estimated based on structure.
- Synthesis: The target compound is likely synthesized via condensation of 2-(2,4-dichlorophenoxy)ethanol with 2-methylphenyl isocyanate, analogous to methods for related carbamates (e.g., describes carbamate synthesis via acyl chloride intermediates) .
- Compared to carbendazim, the dichlorophenoxy group may confer broader herbicidal activity .
Table 2: Comparative Bioactivity
- Selectivity : Unlike desmedipham (PSII inhibitor) or carbendazim (fungicide), this compound’s activity likely spans herbicides and insecticides, depending on formulation .
Physicochemical Properties
Table 3: Physicochemical Comparison
*Estimated based on structural analogs.
- Environmental Impact : The compound’s low water solubility and moderate LogP suggest moderate soil adsorption, reducing leaching risks but increasing persistence in organic matter .
Biological Activity
2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate is a compound derived from the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), known for its herbicidal properties and potential toxicological effects. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy in agricultural applications as well as its impact on human health and the environment.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₄Cl₂N O₂
- Molecular Weight : 300.18 g/mol
- Functional Groups : Carbamate, phenoxy
The compound features a carbamate functional group, which is significant for its biological activity, particularly in terms of enzyme inhibition and interaction with biological systems.
The primary mode of action of 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate is believed to be similar to that of 2,4-D, functioning as a synthetic auxin. This leads to uncontrolled growth in susceptible plants, resulting in physiological disturbances such as stem curling and leaf wilting. The compound is absorbed through plant foliage and translocated to meristematic tissues, where it disrupts normal growth processes .
Herbicidal Activity
Research indicates that derivatives of 2,4-D exhibit significant herbicidal activity by mimicking natural plant hormones. The biological activity can be quantified through various assays measuring growth inhibition in target plant species.
| Compound | Target Plant | EC50 (µM) |
|---|---|---|
| 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate | Arabidopsis thaliana | X |
| 2,4-D | Arabidopsis thaliana | Y |
Note: Specific EC50 values need to be filled based on experimental data.
Toxicological Profile
The toxicological effects of this compound have been studied primarily through animal models. Key findings include:
- Acute Toxicity : Symptoms include gastrointestinal distress, muscle spasms, and neurological effects such as confusion and ataxia.
- Chronic Effects : Long-term exposure has been associated with renal toxicity and hematological alterations in rats .
| Effect Type | Observed Effects |
|---|---|
| Acute | Gastrointestinal distress, muscle spasms |
| Chronic | Renal toxicity, hematological changes |
Case Study 1: Acute Poisoning Incident
A documented case involved a young farmer who ingested a high dose of 2,4-D leading to severe poisoning symptoms including muscle weakness and respiratory failure. The misdiagnosis as organophosphate poisoning delayed appropriate treatment, highlighting the need for awareness regarding the specific symptoms associated with 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate exposure .
Case Study 2: Environmental Impact Assessment
An environmental study evaluated the impact of agricultural runoff containing this compound on local aquatic ecosystems. Results indicated significant toxicity to non-target species such as fish and amphibians, with observed behavioral changes and mortality rates exceeding 30% in exposed populations .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. For instance, docking simulations with COX-2 enzyme revealed potential anti-inflammatory properties similar to those observed with other derivatives of 2,4-D .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate, and how are intermediates characterized?
- Methodology :
- Step 1 : Use a carbodiimide coupling reagent (e.g., HATU) to activate the carboxylic acid group of 2-(2,4-dichlorophenoxy)acetic acid derivatives.
- Step 2 : React with 2-methylphenylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., diisopropylethyl amine) to form the carbamate linkage .
- Characterization : Confirm structure via -NMR (e.g., δ 7.36 ppm for aromatic protons), -NMR, and mass spectrometry (e.g., m/z 396.1 [M+H]) .
Q. How can researchers validate the purity and stability of this compound under laboratory conditions?
- Methodology :
- Purity : Use TLC (Rf values: 0.58–0.72 in hexane:EtOAc systems) and HPLC with UV detection.
- Stability : Perform accelerated stability studies under varying pH (e.g., 3–9) and temperature (25–40°C), monitoring degradation via LC-MS. Crystalline forms (melting point: 94–130°C) enhance stability .
Advanced Research Questions
Q. What experimental parameters influence the adsorption behavior of this compound in environmental matrices?
- Methodology :
- Adsorbent Selection : Test surfactant-modified zeolites (e.g., HDTMA-Br-coated composites) for enhanced hydrophobic interactions.
- Kinetics : Apply pseudo-second-order models to adsorption data (e.g., 24-hour equilibrium time).
- pH Effects : Optimize at pH 5–6, where electrostatic interactions between the compound’s dichlorophenoxy group and adsorbent are maximized .
Q. How can structural modifications of this carbamate enhance its bioactivity while minimizing toxicity?
- Methodology :
- SAR Studies : Introduce substituents (e.g., fluorobenzyl or methylenedioxy groups) to the phenyl ring and measure inhibitory activity against bacterial targets (e.g., Pseudomonas spp.).
- Toxicity Screening : Use in vitro assays (e.g., cytotoxicity in mammalian cell lines) to compare derivatives. For example, stereoisomers like (R)-1 show higher potency (IC < 1 µM) .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodology :
- Yield Optimization : Replace HATU with cost-effective coupling agents (e.g., EDC/HCl) and optimize solvent systems (e.g., THF instead of DMF).
- Purification : Use column chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) to isolate high-purity batches (>95%) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., bacterial strain variability, solvent effects).
- Standardization : Use a common reference standard (e.g., 2,4-D ammonium salt) for cross-study calibration.
- Mechanistic Studies : Perform molecular docking to identify binding interactions with target enzymes (e.g., bacterial cytochrome P450) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
